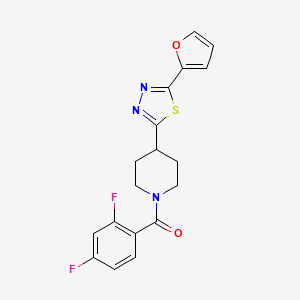

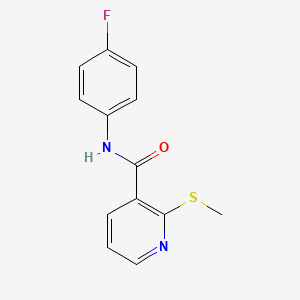

N-(4-fluorophenyl)-2-(methylthio)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

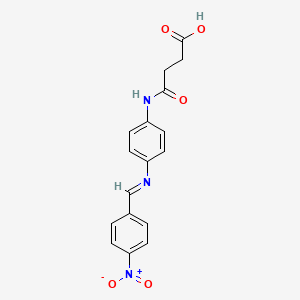

“N-(4-fluorophenyl)-2-(methylthio)nicotinamide” is a chemical compound that contains a fluorophenyl group, a methylthio group, and a nicotinamide group . These groups are common in many pharmaceuticals and could potentially have various biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a fluorophenyl group, a methylthio group, and a nicotinamide group . The exact structure would depend on the specific positions of these groups within the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a fluorine atom could make the compound more lipophilic, which could affect its solubility and stability .Scientific Research Applications

TRPV1 Antagonism and Pain Management

The compound 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide, closely related to N-(4-fluorophenyl)-2-(methylthio)nicotinamide, was identified as a potent TRPV1 antagonist with activity in inflammatory pain models. This discovery led to its progression into pre-clinical development, highlighting its potential in pain management (Westaway et al., 2008).

Corrosion Inhibition

Nicotinamide derivatives, including N-(4-(methylthio)benzylidene)nicotinamide, have been synthesized and studied for their corrosion inhibition effect on mild steel in hydrochloric acid solution. These compounds demonstrated significant efficiency in corrosion prevention, offering potential applications in material science and engineering (Chakravarthy et al., 2014).

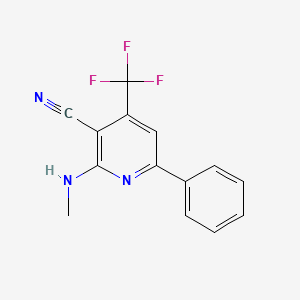

Antifungal Applications

Research on 2-aminonicotinamide derivatives, structurally similar to N-(4-fluorophenyl)-2-(methylthio)nicotinamide, revealed potent in vitro antifungal activity against various strains, including fluconazole-resistant species. These compounds displayed broad-spectrum antifungal properties, indicating their potential as antifungal agents (Ni et al., 2017).

Fungicidal Activity

N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized, demonstrating excellent fungicidal activities against cucumber downy mildew. These findings suggest significant potential for the use of nicotinamide derivatives in agriculture as effective fungicides (Wu et al., 2022).

Cancer Research

Nicotinamide N-methyltransferase, an enzyme involved in the metabolism of nicotinamide and related compounds, has been found to play a role in enhancing resistance to 5-fluorouracil in colorectal cancer cells. This suggests that nicotinamide derivatives may have implications in cancer therapy and resistance mechanisms (Xie et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-fluorophenyl)-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2OS/c1-18-13-11(3-2-8-15-13)12(17)16-10-6-4-9(14)5-7-10/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMGKTHMGZNBJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-methylsulfanylpyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2801487.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2801493.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acrylamide](/img/structure/B2801496.png)

![1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2801498.png)

![(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2801503.png)

![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2801504.png)